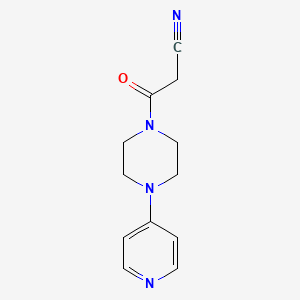
1-ethyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine
Übersicht
Beschreibung
“1-(tetrahydro-2H-pyran-4-yl)hydrazine” is mainly used as an intermediate in organic synthesis and medicinal chemistry . It can be used in the synthesis of cell biology test reagents .
Synthesis Analysis
In a dry reaction flask, N-methoxy-N-methyltetrahydro-2H-pyran-4-formamide (1 1.7g, 67.5mmol) and tetrahydrofuran (350ml) are added. The mixture is immersed in a -60°C cold well, and methylmagnesium bromide (3.0 in ether, 33.8ml) is added via a syringe within 8 minutes .Molecular Structure Analysis
The InChI code for “1-tetrahydro-2H-pyran-4-ylhydrazine hydrochloride” is "1S/C5H12N2O.ClH/c6-7-5-1-3-8-4-2-5;/h5,7H,1-4,6H2;1H" .Chemical Reactions Analysis
In organic synthesis transformations, the ketone carbonyl in “1-(tetrahydro-2H-pyran-4-yl)ethanone” can react with Wittig reagents to prepare various poly-substituted olefin compounds. In addition, the ketone carbonyl can also be reduced to a hydroxyl group by the corresponding reducing agent .Physical and Chemical Properties Analysis
The boiling point of “1-(tetrahydro-2H-pyran-4-yl)ethanone” is 234.494°C at 760 mmHg . The InChI code for “1-tetrahydro-2H-pyran-4-ylhydrazine dihydrochloride” is "1S/C5H12N2O.2ClH/c6-7-5-1-3-8-4-2-5;;/h5,7H,1-4,6H2;2*1H" .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
- Hydrazine derivatives are utilized in synthesizing various heterocyclic compounds, such as pyrazoles and pyrimidines, with potential biological activities. For instance, the condensation of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with substituted hydrazines in different solvents to give mixtures of regioisomeric 3- and 5-substituted pyrazoles highlights the versatility of hydrazine derivatives in organic synthesis (Mikhed’kina et al., 2009).
Antimicrobial Activity
- Some hydrazine-derived compounds exhibit antimicrobial activities. For example, new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives were synthesized and evaluated for their antibacterial properties against common pathogens, showing promising results compared to standard drugs (Asif et al., 2021).
Antibacterial and Antifungal Derivatives
- Research into the synthesis and evaluation of novel heterocyclic compounds, including those derived from hydrazine reactions, has shown high antibacterial and antifungal activities. This indicates the potential for discovering new therapeutic agents from these classes of compounds (Azab et al., 2013).
Novel Synthesis Approaches
- Hydrazine derivatives are key intermediates in the novel synthesis of complex organic molecules, including pyranopyrazoles and pyrazolo[1,5-a]pyrimidines, demonstrating the utility of these compounds in expanding the chemical space for drug discovery and other applications (Vaddiraju et al., 2022).
Green Chemistry Applications
- The use of hydrazine derivatives in green chemistry for the synthesis of polyfunctionalized pyrano[2,3-c]pyrazoles using multicomponent condensation in room-temperature ionic liquids represents an environmentally friendly approach to chemical synthesis (Khurana et al., 2011).
Safety and Hazards
“1-(tetrahydro-2H-pyran-4-yl)ethanone” should be avoided from dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition . It is harmful by inhalation, in contact with skin, and if swallowed .
Wirkmechanismus
Target of Action
It’s known that hydrazine derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that hydrazine derivatives can form hydrazones with carbonyl compounds, which may interfere with the normal function of biological molecules .
Biochemical Pathways
It’s known that hydrazine derivatives can influence various biochemical pathways due to their reactivity with carbonyl compounds .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
It’s known that hydrazine derivatives can cause changes in cellular function due to their reactivity with carbonyl compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 1-ethyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine. For instance, extreme temperatures or pH levels might affect the stability of the compound .
Biochemische Analyse
Cellular Effects
The effects of 1-ethyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, this compound can alter cellular metabolism by impacting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular homeostasis and function.
Eigenschaften
IUPAC Name |
1-ethyl-1-(oxan-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-2-9(8)7-3-5-10-6-4-7/h7H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNHLPLSVUZREF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B1477456.png)
![3-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477457.png)

